2-Methoxy-2-(4-methoxy-3-phenylmethoxyphenyl)ethanamine
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Overview
Description
2-Methoxy-2-(4-methoxy-3-phenylmethoxyphenyl)ethanamine is an organic compound with a complex structure that includes methoxy, phenylmethoxy, and ethanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(4-methoxy-3-phenylmethoxyphenyl)ethanamine typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the alkylation of 4-methoxyphenol with benzyl chloride to form 4-methoxy-3-phenylmethoxyphenol. This intermediate is then subjected to a Mannich reaction with formaldehyde and dimethylamine to yield the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(4-methoxy-3-phenylmethoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
2-Methoxy-2-(4-methoxy-3-phenylmethoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(4-methoxy-3-phenylmethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate conversion.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenethylamine: Shares the methoxy and phenethylamine groups but lacks the additional phenylmethoxy group.
4-Methoxyphenethylamine: Similar structure but with different substitution patterns on the aromatic ring.
2-Methoxy-4-methylphenol: Contains methoxy and phenol groups but differs in the position of the substituents.
Uniqueness
2-Methoxy-2-(4-methoxy-3-phenylmethoxyphenyl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both methoxy and phenylmethoxy groups enhances its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
29973-93-1 |
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Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
2-methoxy-2-(4-methoxy-3-phenylmethoxyphenyl)ethanamine |
InChI |
InChI=1S/C17H21NO3/c1-19-15-9-8-14(17(11-18)20-2)10-16(15)21-12-13-6-4-3-5-7-13/h3-10,17H,11-12,18H2,1-2H3 |
InChI Key |
VQKPZUYZBMGYJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)OC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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